cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
CAS No.: 735275-80-6
Cat. No.: VC2400629
Molecular Formula: C16H20O4
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid - 735275-80-6](/images/structure/VC2400629.png)
Specification
CAS No. | 735275-80-6 |
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Molecular Formula | C16H20O4 |
Molecular Weight | 276.33 g/mol |
IUPAC Name | 4-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C16H20O4/c1-20-14-8-6-12(7-9-14)15(17)10-11-2-4-13(5-3-11)16(18)19/h6-9,11,13H,2-5,10H2,1H3,(H,18,19) |
Standard InChI Key | LNNJSFXWTHGRAD-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)CC2CCC(CC2)C(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)CC2CCC(CC2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Basic Identification
cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is an organic compound with a well-defined chemical structure that combines several functional groups. This compound is primarily identified by its CAS registry number 735275-80-6, which serves as its unique identifier in chemical databases and literature. The compound is registered for research applications only, with specific restrictions against human or veterinary use, indicating its current status as an experimental research chemical rather than an approved pharmaceutical or commercial product.
Molecular Characteristics
The compound possesses a molecular formula of C16H20O4, resulting in a precise molecular weight of 276.33 g/mol. Its structure incorporates several key functional groups that contribute to its chemical behavior: a cyclohexane ring in the cis configuration, a carboxylic acid group, a ketone functionality, and a methoxy-substituted aromatic ring. These structural elements are interconnected to create a molecule with potential for diverse chemical interactions and biological activities.
Structural Representation
The compound's structure can be represented through various chemical notation systems that provide insight into its molecular arrangement. Its standard IUPAC name is 4-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, which systematically describes the arrangement of its constituent atoms and functional groups. The compound can also be represented through the following notations:
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InChI: InChI=1S/C16H20O4/c1-20-14-8-6-12(7-9-14)15(17)10-11-2-4-13(5-3-11)16(18)19/h6-9,11,13H,2-5,10H2,1H3,(H,18,19)
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SMILES: COC1=CC=C(C=C1)C(=O)CC2CCC(CC2)C(=O)O
These notations provide machine-readable representations of the compound's structure that facilitate computational analyses and database searches.
Physical and Chemical Properties
Structural Configuration
The "cis" designation in the compound's name indicates a specific stereochemical arrangement around the cyclohexane ring. In this configuration, the carboxylic acid group and the substituent containing the 4-methoxyphenyl-2-oxoethyl moiety are positioned on the same side of the cyclohexane ring plane. This stereochemical arrangement distinguishes it from its trans isomer and significantly influences its three-dimensional shape, which in turn affects its chemical reactivity and potential biological interactions.
Key Physical Properties
The following table summarizes the essential physical and chemical properties of cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid:
Property | Value |
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CAS Number | 735275-80-6 |
Molecular Formula | C16H20O4 |
Molecular Weight | 276.33 g/mol |
Physical State | Not specified in sources |
IUPAC Name | 4-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI Key | LNNJSFXWTHGRAD-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)CC2CCC(CC2)C(=O)O |
Functional Group Analysis
The compound contains several functional groups that contribute to its chemical behavior:
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Carboxylic acid group (-COOH): Provides acidic properties and potential for derivatization through esterification or amidation reactions.
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Ketone group (C=O): Creates a reactive carbonyl center that can participate in nucleophilic addition reactions.
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Methoxy group (-OCH3): Contributes electron density to the aromatic ring through resonance, potentially influencing the compound's interactions with biological targets.
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Aromatic ring: Provides a platform for π-π interactions and hydrophobic effects when interacting with biological systems.
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Cyclohexane ring: Adds conformational flexibility and hydrophobicity to the molecule.
These functional groups collectively determine the compound's reactivity patterns, solubility characteristics, and potential for interactions with biological macromolecules.
Comparative Analysis with Related Compounds
Structural Relatives
cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid belongs to a family of structurally related compounds that differ in substitution patterns or stereochemical configurations. Notable relatives include:
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Trans-2-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 735274-73-4): This compound differs in both the position of substitution on the cyclohexane ring (position 2 versus position 4) and the position of the methoxy group on the aromatic ring (ortho versus para position) .
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cis-2-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 736136-32-6): This compound shares the cis stereochemistry but differs in the substitution position on the cyclohexane ring and the methoxy position on the phenyl ring .
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cis-4-[2-(4-methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CAS: 735275-49-7): This compound differs only in the aromatic ring substitution, featuring a methyl group rather than a methoxy group .
These structural variations likely result in distinct chemical and biological properties for each compound, highlighting the importance of precise structural identification in chemical research.
Structure-Activity Relationships
The specific arrangement of functional groups in cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid influences its potential interactions with biological targets. The para-methoxy substitution on the phenyl ring typically enhances binding to certain enzyme active sites due to the electron-donating effects and hydrogen bonding capabilities. Meanwhile, the cis configuration of substituents on the cyclohexane ring creates a distinct three-dimensional shape that may complement specific binding pockets in target proteins.
Research Applications
Current Research Status
The compound cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is primarily designated for research use only, as explicitly mentioned in the product information. This designation indicates that the compound is currently utilized in laboratory settings for experimental purposes rather than in clinical applications. The research community employs such compounds as chemical tools for investigating biological processes, developing synthetic methodologies, or as intermediates in the synthesis of more complex molecules.
Sourcing and Availability
Usage Restrictions
The compound is explicitly labeled for research use only, with specific prohibitions against human or veterinary applications. This restriction highlights the preliminary nature of our understanding of this compound's safety profile and biological effects. Researchers working with this compound must adhere to appropriate laboratory safety protocols and regulatory guidelines governing the handling of research chemicals.
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